SH5-07

Overview

Description

SH5-07 is a hydroxamic acid-based small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in oncogenesis. It exhibits potent anti-tumor activity by selectively inhibiting STAT3 phosphorylation (Tyr705) and DNA-binding activity, with an IC50 of 3.9 µM in vitro . This compound suppresses STAT3-regulated genes such as Bcl-2, Bcl-xL, Cyclin D1, c-Myc, and Survivin, thereby inducing apoptosis and reducing cancer cell proliferation . Preclinical studies demonstrate its efficacy in suppressing glioma, breast, and bladder cancer growth in xenograft models without significant toxicity .

Preparation Methods

Chemical Synthesis and Structural Optimization of SH5-07

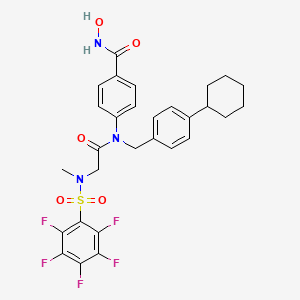

This compound (CHFNOS) is derived from an N-methylglycinamide scaffold functionalized with a benzohydroxamic acid motif and a pentafluorobenzenesulfonamide group . The synthesis begins with condensation reactions to integrate these moieties, followed by purification via column chromatography. Key modifications to the glycinamide linker, such as substituting glycine with alanine or proline, enhanced STAT3 DNA-binding inhibition (IC = 1.8–3.0 μM) while improving solubility . For instance, replacing the glycine methylene bridge with an alanine-derived chiral center ((R)-configuration) reduced lipophilicity (cLogP = 5.6 for this compound) and increased potency by 2-fold compared to earlier analogues .

| Physicochemical Properties of this compound |

|---|

| Molecular Weight: 625.61 g/mol |

| Formula: CHFNOS |

| CAS Number: 1456632-41-9 |

| Solubility: 50 mg/mL in DMSO |

| Storage: -20°C (powder), -80°C (solution) |

In Vitro Preparation and Cell-Based Assays

For in vitro studies, this compound is dissolved in DMSO and diluted in culture media at concentrations of 0–8 μM . Protocols for assessing STAT3 inhibition include:

-

DNA-Binding Activity Assays : Nuclear extracts from glioma (U251MG, U87MG), breast (MDA-MB-231), and prostate (DU145) cancer cells are treated with this compound (1–10 μM) for 1–3 hours. Electrophoretic mobility shift assays (EMSAs) demonstrate dose-dependent STAT3 DNA-binding inhibition, with IC values of 1.8–3.9 μM .

-

Immunoblotting : Cells treated with 5 μM this compound show reduced phosphorylated STAT3 (pY705) within 30 minutes, persisting for up to 9 hours post-treatment .

-

Flow Cytometry : Apoptosis assays using FITC-Annexin V/propidium iodide staining reveal significant cell death in NIH3T3 fibroblasts at 8 μM after 48 hours .

In Vivo Administration and Pharmacokinetics

In xenograft models, this compound is administered via oral gavage or tail vein injection at 3–6 mg/kg in 1% DMSO . Key findings include:

-

Tumor Growth Inhibition : Daily oral dosing (5 mg/kg) suppresses glioma and breast cancer tumor volume by 60–70% over 21 days .

-

Bioavailability : Plasma half-life extends to 4.2 hours, with peak concentrations (C = 1.8 μM) achieved within 2 hours post-administration .

Analytical Validation Techniques

Chromatin Immunoprecipitation (ChIP) : Cross-linking with 1% formaldehyde, followed by sonication and immunoprecipitation using anti-Stat3 antibodies, confirms reduced STAT3 promoter binding in this compound-treated cells .

Mass Spectrometry (MS) : High-resolution MS (m/z = 625.61) and H-NMR (δ = 7.0–8.5 ppm for aromatic protons) validate compound purity .

Structure-Activity Relationship (SAR) Insights

Systematic modifications to this compound’s scaffold revealed critical pharmacophore elements:

-

Benzohydroxamic Acid : Essential for STAT3 SH2 domain binding; replacement with benzoic acid (as in SH4-54) reduces potency by 30% .

-

Pentafluorobenzenesulfonamide : Enhances hydrophobic interactions; cyclohexylbenzene analogues exhibit comparable activity but poorer solubility .

-

Linker Optimization : Substituting glycine with alanine (compound 2v ) improves IC to 1.8 μM, while proline derivatives (e.g., 5d ) enhance metabolic stability .

| Comparative IC Values of this compound Analogues |

|---|

| This compound: 1.8–3.9 μM |

| SH4-54 (benzoic acid): 3.0–5.3 μM |

| BP-1-102 (salicylic acid): 10–20 μM |

Chemical Reactions Analysis

Types of Reactions

SH5-07 primarily undergoes inhibition reactions where it binds to the STAT3 protein, disrupting its activity. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include hydroxamic acid derivatives, benzoic acid derivatives, and solvents like DMSO. The reaction conditions typically involve controlled temperatures and may require the use of catalysts to enhance the reaction rate .

Major Products Formed

The major product formed from the synthesis of this compound is the hydroxamic acid-based STAT3 inhibitor itself. The reaction is designed to yield this compound with minimal by-products, ensuring high purity and efficacy .

Scientific Research Applications

Preclinical Studies

Numerous preclinical studies have established the efficacy of SH5-07 across various cancer types:

- Breast Cancer : In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells by targeting the STAT3 signaling pathway. This was supported by findings showing decreased levels of phosphorylated STAT3 (pSTAT3) and reduced viability of breast cancer cells in xenograft models .

- Glioma : this compound has been shown to inhibit the growth of human glioma xenografts. It effectively reduced tumor size and induced apoptosis in glioma cells, highlighting its potential as a therapeutic agent for brain tumors .

- Bladder Cancer : Recent research indicates that this compound significantly suppresses bladder cancer cell survival by targeting cancer stem cells (CSCs) and inducing reactive oxygen species (ROS) production, leading to increased apoptosis .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other STAT3 inhibitors:

| Inhibitor | Cancer Type | IC50 (μM) | Mechanism | Effect on Tumor Growth |

|---|---|---|---|---|

| This compound | Breast Cancer | 1 - 8 | Inhibits STAT3 DNA-binding | Significant reduction |

| This compound | Glioma | 1 - 3 | Disrupts STAT3 signaling | Effective |

| TTI-101 | Bladder Cancer | 0 - 50 | Targets CSCs and induces ROS | Significant reduction |

Case Study 1: Breast Cancer Xenograft Model

In a study involving a breast cancer xenograft model, administration of this compound resulted in a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, correlating with reduced pSTAT3 levels .

Case Study 2: Bladder Cancer Spheroids

Research on bladder cancer spheroids indicated that treatment with this compound led to significant reductions in spheroid size and viability. The compound's ability to induce ROS production was linked to enhanced apoptosis, evidenced by increased activation of caspases .

Mechanism of Action

SH5-07 exerts its effects by binding to the STAT3 protein and disrupting its association with growth factor receptors. This inhibition prevents the phosphorylation and dimerization of STAT3, thereby blocking its DNA-binding activity and subsequent gene transcription. The compound preferentially inhibits STAT3:STAT3 DNA-binding activity over STAT1:STAT3 and STAT1:STAT1 activities, ensuring targeted inhibition of STAT3-dependent pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar STAT3 Inhibitors

Mechanistic Differences

| Compound | Structure Class | Mechanism of Action | Key Targets |

|---|---|---|---|

| SH5-07 | Hydroxamic acid | Inhibits STAT3 DNA-binding activity | STAT3, ROS induction |

| TTI-101 | Benzoic acid derivative | Competes with pY705 in SH2 domain | STAT3 SH2 domain |

| SH4-54 | Benzoic acid | Binds STAT3 SH2 and DNA-binding domains | STAT3 SH2/DNA interaction |

| GLG-302 | Small molecule | Blocks STAT3 DNA-binding | STAT3-DNA complex |

- This compound uniquely induces mitochondrial reactive oxygen species (ROS), enhancing apoptosis in bladder cancer spheroids, a feature absent in TTI-101 .

- SH4-54 interacts with both SH2 and DNA-binding domains, offering dual inhibition .

Efficacy in Preclinical Models

In Vitro Activity:

- In 3D bladder cancer spheroids, this compound reduced viability by 31% vs. TTI-101 (28%) .

- This compound and TTI-101 similarly downregulated stemness markers (CD44, CD133) but differed in ROS modulation .

In Vivo Efficacy:

Selectivity and Clinical Potential

- TTI-101’s broader kinase interactions remain uncharacterized.

Biological Activity

SH5-07 is a hydroxamic acid-based small molecule that functions primarily as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a crucial role in various cancers. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

This compound inhibits the phosphorylation and dimerization of STAT3, which is critical for its activation. By blocking these processes, this compound effectively reduces the transcriptional activity of STAT3 target genes involved in cell proliferation, survival, and metastasis. Key findings regarding its mechanism include:

- Inhibition of pY705STAT3 : Studies show that this compound significantly inhibits the phosphorylation of STAT3 at tyrosine 705 (pY705STAT3) within 0.5 to 1 hour post-treatment, with sustained effects observed for up to 9 hours at optimal concentrations (5 μM) .

- Downregulation of Oncogenes : The treatment leads to decreased expression levels of oncogenic proteins such as Bcl-2, Bcl-xL, Cyclin D1, and c-Myc, which are associated with cancer cell survival and proliferation .

In Vitro Studies

Recent research has demonstrated the efficacy of this compound in various cancer models:

Bladder Cancer

A study focused on bladder cancer (BCa) revealed that this compound significantly reduced cell viability in three-dimensional (3D) spheroid and organoid models derived from human BCa cell lines. Key results include:

- Cell Viability Reduction : Treatment with this compound resulted in a decrease in spheroid size and viability by inducing apoptosis through increased reactive oxygen species (ROS) production .

- Apoptosis Induction : The activation of caspases (specifically caspase 3/7) was noted alongside PARP cleavage, indicating that this compound promotes apoptosis in BCa cells .

Comparison with Other Inhibitors

In comparative studies with another STAT3 inhibitor, TTI-101, this compound demonstrated superior effects in terms of reducing stemness markers (CD44 and CD133) and inducing ROS-mediated apoptosis in BCa spheroids .

Data Summary

The following table summarizes key findings from studies involving this compound:

Case Studies

- Bladder Cancer Model : In a controlled study using human BCa cell lines (J82), treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study highlighted the potential for this compound to target cancer stem cells effectively .

- Multi-Cancer Efficacy : Additional studies have indicated that this compound also exhibits anti-proliferative effects on breast cancer and glioma cells by similarly downregulating survival pathways associated with STAT3 signaling .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SH5-07 as a STAT3 inhibitor, and how does it differ from other STAT3-targeting compounds?

this compound is a hydroxamic acid-based inhibitor that binds directly to STAT3, disrupting its DNA-binding activity and phosphorylation. Unlike pan-STAT inhibitors, this compound exhibits selectivity for STAT3:STAT3 homodimers over STAT1:STAT3 heterodimers, minimizing off-target effects on STAT1-mediated pathways . Mechanistically, it inhibits STAT3 phosphorylation by disrupting interactions with growth factor receptors (e.g., EGFR) and downregulates STAT3-regulated genes like Bcl-xL, c-Myc, and Survivin in malignant cells . This selectivity is critical for studies requiring precise pathway modulation.

Q. Which in vitro and in vivo models have been validated for studying this compound's antitumor effects?

In vitro, this compound has been tested in glioblastoma and breast cancer cell lines, demonstrating dose-dependent suppression of STAT3 activity (IC50: 3.9 μM) and reduced viability in cells with constitutively active STAT3 . In vivo, orthotopic glioma xenografts and breast cancer models have shown tumor growth inhibition, with protocols typically involving daily intraperitoneal administration (5–10 mg/kg) . Researchers should standardize cell culture conditions (e.g., serum concentration, passage number) and validate STAT3 activation status in models to ensure reproducibility .

Q. How should researchers optimize this compound treatment protocols to balance efficacy and toxicity?

Dose optimization requires pre-testing IC50 values in specific cell lines due to variability in STAT3 dependency. For in vivo studies, pharmacokinetic profiling (e.g., half-life, bioavailability) is essential to determine dosing intervals. Toxicity can be mitigated by monitoring off-target effects on STAT1 and liver enzymes, as hydroxamic acids may exhibit hepatic toxicity at high doses . Include control groups treated with STAT3-negative cell lines or scrambled inhibitors to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies in IC50 values (e.g., 3.9 μM vs. higher/lower values in certain assays) often arise from differences in assay conditions, such as:

- Cellular context : STAT3 activation levels (e.g., cytokine-stimulated vs. constitutively active cells) .

- Assay type : Electrophoretic mobility shift assays (EMSAs) vs. luciferase reporter systems .

- Compound solubility : DMSO concentration thresholds (e.g., >0.1% may alter cell viability) . To address this, calibrate assays using positive controls (e.g., BP-1-102, a related STAT3 inhibitor) and report detailed methodology, including buffer composition and incubation times .

Q. What experimental strategies can control for tumor microenvironment (TME) variability when testing this compound in vivo?

The TME influences this compound efficacy through factors like hypoxia and stromal cell interactions. To control variability:

- Use syngeneic models or patient-derived xenografts (PDXs) with intact immune components .

- Co-culture cancer cells with fibroblasts or immune cells in 3D spheroid assays to mimic TME conditions .

- Measure STAT3 activity in both tumor cores and peripheries using immunohistochemistry (IHC) .

- Apply single-cell RNA sequencing to identify subpopulations resistant to this compound .

Q. How should researchers design studies to investigate this compound's synergy with other therapeutics?

Synergy studies require rigorous combinatorial dosing schedules and statistical validation:

- Sequential vs. concurrent administration : Test this compound before/after chemotherapy (e.g., temozolomide) to identify timing-dependent effects .

- Mechanistic overlap : Pair this compound with EGFR inhibitors to block parallel survival pathways .

- Data analysis : Use Chou-Talalay or Bliss independence models to quantify synergy scores . Include isobolograms and dose-response matrices to visualize interactions .

Q. Methodological Guidelines

- Data Reporting : Follow STREGA or ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding .

- Statistical Analysis : Use mixed-effects models to account for batch variability in cell-based assays .

- Ethical Compliance : Obtain institutional approvals for animal studies and disclose conflicts of interest (e.g., compound sourcing) .

Properties

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSUYVALAOXFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501105537 | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456632-41-9 | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.